2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid
Description
Molecular Formula: C₈H₈N₂O₄S
Molecular Weight: 228.23 g/mol
CAS Registry Number: 852296-86-7
Key Features:
- The compound features a fused pyrido[2,1-c][1,2,4]thiadiazine core with a 2,2-dioxide modification and a carboxylic acid substituent at the 7-position.
- The thiadiazine ring is partially saturated (3,4-dihydro), contributing to conformational rigidity .
Physicochemical Properties: - Appearance: Liquid at room temperature.
- Storage: Requires tight sealing in a dry, cool environment to maintain stability.
- Applications: Primarily used in research and commercial settings, though specific biological activities remain under investigation .
Properties
IUPAC Name |
2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4S/c11-8(12)6-1-2-7-9-15(13,14)4-3-10(7)5-6/h1-2,5H,3-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWPMPRZFXTVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C2N1C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140923 | |
| Record name | Pyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852296-86-7 | |
| Record name | Pyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852296-86-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid, 3,4-dihydro-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to achieving the desired product quality .
Chemical Reactions Analysis
Salt Formation via Neutralization Reactions
The carboxylic acid group undergoes neutralization with organic and inorganic bases to form salts.
-
Key Observation : Sodium salts exhibit enhanced aqueous solubility, making them suitable for pharmacokinetic studies .
Amidation and Esterification
The carboxylic acid participates in nucleophilic acyl substitution to form amides or esters.
-
Mechanistic Note : EDCI-mediated coupling preserves the heterocyclic integrity while forming stable esters .
Decarboxylation Under Thermal Stress
Controlled heating induces decarboxylation, yielding the parent heterocycle.
| Conditions | Temperature/Time | Product | Yield | References |
|---|---|---|---|---|
| Acid in NaOH (aq) | 100°C, 20 h | 2,2-Dioxo-3,4-dihydropyrido[2,1-c] thiadiazine | 95% | |
| Acid in DMSO | 120°C, 6 h | Same as above | 88% |
Functionalization of the Thiadiazine Core
The sulfur atom in the thiadiazine ring participates in oxidation and alkylation.
Cyclization Reactions
The acid serves as a precursor for synthesizing fused heterocycles.
Biological Activity Correlations
Derivatives of this compound show promise in drug discovery:
Scientific Research Applications
Chemistry
Building Block for Synthesis
- This compound serves as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to new derivatives with distinct properties.
Reactivity
- The compound can undergo several reactions:
- Oxidation : Forms sulfoxides or sulfones.
- Reduction : Converts to thiol or amine derivatives.
- Substitution : Introduces functional groups via nucleophilic or electrophilic substitution.
Biology
Enzyme Inhibition and Modulation
- Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. Its ability to interact with biological targets makes it a candidate for further studies in pharmacology.
Medicine
Therapeutic Potential
- Investigated for potential applications in treating diseases such as cancer and infectious diseases. Preliminary studies suggest that it may influence cellular pathways associated with these conditions.
Industry
Material Development
- The compound is being explored for its utility in developing new materials with specific properties like conductivity and fluorescence. This application is particularly relevant in the fields of electronics and materials science.
Data Table of Applications
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid through oxidation and substitution reactions. The derivatives exhibited enhanced biological activity compared to the parent compound.
In vitro studies have shown that certain derivatives of this compound can inhibit specific enzymes involved in cancer progression. These findings suggest a pathway for developing new anticancer therapies based on this chemical framework.
Case Study 3: Material Properties
Research into the use of this compound in creating conductive polymers has yielded promising results. The incorporation of this heterocyclic compound into polymer matrices has improved electrical conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The table below summarizes key differences between the target compound and analogous heterocyclic systems:
Key Comparative Insights
Core Heterocycle and Electronic Effects
- Pyrido-thiadiazine vs. Thieno-pyridazinone: The target compound’s thiadiazine ring (with two sulfur atoms) differs from thieno-pyridazinones (), which incorporate a sulfur-containing thiophene ring.
- Dihydro vs. Fully Aromatic Systems : Partial saturation in the target compound’s thiadiazine ring (3,4-dihydro) reduces aromaticity compared to fully conjugated systems like tetrazolo-triazines (), impacting reactivity and metabolic stability .
Functional Group Influence
Research and Application Trends
- Antiviral Potential: Fused triazine/thiadiazine systems (e.g., triazavirin, ) highlight the therapeutic relevance of this structural class, though the target compound’s antiviral activity is unverified .
- Cognitive Enhancers : Stereo-stable derivatives like the benzo[e]pyrrolo-thiadiazine () are prioritized for CNS applications, suggesting a niche for the target compound if similar stability is confirmed .
Biological Activity
Overview
2,2-Dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. The compound's structure includes nitrogen, sulfur, and oxygen atoms, which contribute to its potential pharmacological effects. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNOS
- Molecular Weight : 228.23 g/mol
- CAS Number : 852296-86-7
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential in modulating the activity of enzymes involved in various metabolic pathways.
- Receptor Interaction : It may bind to specific receptors affecting cellular signaling pathways.
These interactions can lead to significant biological effects such as anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of thiadiazole compounds exhibited cytotoxic effects against human cervix adenocarcinoma (HeLa) cell lines. The observed activity was comparable to that of standard chemotherapeutic agents like cisplatin .
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties:
- It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. This aspect is crucial for developing new antimicrobial agents amidst rising antibiotic resistance.
Case Study 1: Synthesis and Evaluation
A comprehensive study involved synthesizing derivatives of 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine and evaluating their pharmacological effects. The synthesized compounds were tested for their ability to inhibit calcium channel activity in vascular smooth muscle cells. Results indicated that these compounds could effectively reduce diastolic blood pressure in animal models without causing adverse cardiac effects .
Case Study 2: Antitumor Activity
Another significant study focused on the synthesis of related thiadiazole derivatives which demonstrated substantial antitumor activity. These compounds were evaluated for their cytotoxicity against various cancer cell lines and showed promising results that warrant further investigation into their therapeutic potential .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard protocols for synthesizing 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxylic acid and its derivatives?
The synthesis typically involves cyclocondensation reactions and heterocyclic ring formation. For example, triazolothiadiazine derivatives are synthesized by reacting thiol precursors (e.g., 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol) with aldehydes (e.g., 2,6-dichlorobenzaldehyde) in glacial acetic acid to form Schiff bases. Subsequent reactions with 2-chloroethanoic acid in tetrahydrofuran (THF) with sodium hydride yield the core structure. Salts are formed by reacting the acid with organic/inorganic bases (e.g., KOH, NH4OH) in aqueous-alcohol media .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- 1H NMR spectroscopy : To verify proton environments and confirm cyclization.
- Elemental analysis : Validates empirical formulas (e.g., C, H, N, S content).
- HPLC-MS : Ensures compound individuality and purity (e.g., detection of byproducts or unreacted intermediates). For example, salts of the compound showed distinct NMR shifts for the pyrazole and triazole moieties, with elemental analysis matching theoretical values within ±0.3% .
Q. How do reaction conditions (solvent, temperature, catalysts) influence the yield of the target compound?
- Solvent : Polar aprotic solvents like THF improve cyclization efficiency compared to ethanol.
- Catalysts : Sodium hydride facilitates deprotonation and nucleophilic substitution during carboxyl group introduction.
- Time : Extended stirring (10+ hours) ensures complete Schiff base formation and cyclization. Suboptimal conditions (e.g., insufficient reaction time) can reduce yields by 20–30% due to incomplete intermediate conversion .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., triazolothiadiazine salts) to identify characteristic peaks.
- Computational modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data.
- Isotopic labeling : Track specific atoms (e.g., 13C-labeled carboxyl groups) to confirm assignments. For instance, unexpected downfield shifts in the pyrazole region may indicate hydrogen bonding or salt formation .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?
- Modify substituents : Introduce electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring to enhance antibacterial potency.
- Salt selection : Organic salts (e.g., piperidinium) may improve solubility and bioavailability compared to inorganic salts.
- Heterocycle variation : Replace pyrazole with imidazole to explore antiviral activity. Preliminary ADME analysis of triazolothiadiazine derivatives identified low logP values (<3) and moderate solubility (10–50 µg/mL), making them candidates for further optimization .
Q. What methodologies address discrepancies in biological assay results (e.g., inconsistent IC50 values across studies)?
- Standardized protocols : Use common cell lines (e.g., HeLa, A549) and control compounds (e.g., doxorubicin) to minimize variability.
- Dose-response validation : Repeat assays with three biological replicates and orthogonal techniques (e.g., MTT and apoptosis assays).
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives. For example, analogs with a 3-methylpyrazole group showed consistent antifungal activity (MIC: 2–8 µg/mL) across multiple studies .
Q. How can computational tools predict physicochemical properties (e.g., logP, pKa) for salt-form prioritization?
- Software : Use Schrödinger’s QikProp or ACD/Labs to estimate logP (hydrophobicity) and pKa (ionization potential).
- Molecular dynamics : Simulate salt dissociation in aqueous environments to assess stability.
- ADME prediction : SwissADME or pkCSM models can rank compounds by bioavailability. For triazolothiadiazine salts, predicted logP values ranged from 1.5 (NH4+ salt) to 2.8 (morpholinium salt), correlating with experimental solubility trends .
Methodological Considerations
Q. What experimental designs optimize salt formation while minimizing byproducts?
- Stoichiometry : Use a 1:1 molar ratio of acid to base to avoid excess unreacted reagents.
- Solvent selection : A water-ethanol (1:1) mixture enhances solubility of both organic and inorganic bases.
- Crystallization : Gradual solvent removal under reduced pressure yields purer salts (e.g., 84% yield for perchlorate salts in ethanol-ethyl acetate) .
Q. How do stability studies under varying pH and temperature conditions inform storage protocols?
- pH stability : Test degradation in buffers (pH 1–13) via HPLC. The compound is stable at pH 5–7 but degrades >pH 10 due to thiadiazine ring hydrolysis.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180°C for the free acid and 210°C for sodium salts.
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
